molecular formula C20H21NO4S B2387207 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide CAS No. 852438-79-0

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide

Cat. No.: B2387207
CAS No.: 852438-79-0
M. Wt: 371.45
InChI Key: NQDQBCMBMCEFPS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a structurally complex acetamide derivative characterized by two distinct aromatic substituents: a 3,4-dimethylphenyl group and a phenoxy moiety. The compound’s core features a 2,3-dihydrothiophene-1,1-dioxide ring system, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-8-9-17(12-16(15)2)21(18-10-11-26(23,24)14-18)20(22)13-25-19-6-4-3-5-7-19/h3-12,18H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDQBCMBMCEFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C15H17N1O4S1
  • Molecular Weight : 317.37 g/mol

Structural Characteristics

The compound features a dioxido-thiophene moiety which is crucial for its biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.

Research indicates that this compound acts as an agonist of the thrombopoietin (TPO) receptor , which is pivotal in enhancing platelet production. This mechanism is particularly relevant in the treatment of thrombocytopenia, a condition characterized by abnormally low platelet counts .

Therapeutic Applications

The compound shows promise in various therapeutic areas:

  • Thrombocytopenia Treatment : By stimulating TPO receptors, it enhances platelet production, making it a candidate for treating thrombocytopenia .
  • Cancer Therapy : In studies involving related compounds, it has been noted that structural analogs exhibit significant anticancer activity by inhibiting key proteins involved in cell survival pathways, such as MDM2 and XIAP .

Case Studies and Research Findings

  • Platelet Production Enhancement : A study demonstrated that compounds with similar structures significantly increased platelet counts in animal models, suggesting a direct correlation between TPO receptor activation and therapeutic efficacy against thrombocytopenia .
  • Anticancer Activity : A related compound showed an IC50 value of 0.3 μM against various cancer cell lines, indicating strong cytotoxic effects. This suggests that this compound may also possess similar properties due to structural similarities .
  • Clonogenic Assays : In clonogenic assays using human normal bone marrow mononuclear cells, treatments with related compounds did not significantly inhibit normal hematopoiesis compared to doxorubicin controls. This highlights the potential safety profile of the compound when used therapeutically .

Data Summary

Activity IC50 Value (μM) Effect
Anticancer Activity0.3Potent cytotoxicity against cancer cells
Platelet ProductionNot quantifiedEnhanced platelet counts in models
Normal Hematopoiesis ImpactSimilar to controlMinimal impact compared to doxorubicin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, heterocyclic systems, and functional motifs, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties Source/ID
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide C₂₁H₂₁NO₄S 3,4-Dimethylphenyl, phenoxy 383.46 Not explicitly stated; likely medicinal/material science A123209 (from )
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide C₁₃H₁₅NO₄S 3-Methoxyphenyl 289.33 Unspecified; methoxy enhances solubility ChemSpider ID: 294851-33-5 ()
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl, thiazol 303.16 Antimicrobial activity; forms hydrogen-bonded dimers Acta Cryst. E69 ()
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₃H₁₇ClNO 2,3-Dimethylphenyl, chloro, isopropyl 253.73 Herbicide (dimethenamid) Pesticide Glossary ()
3-((3,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide C₁₂H₁₅NO₂S 3,4-Dimethylphenyl, amino 253.32 Intermediate in polymer synthesis A1137303 ()

Key Structural and Functional Differences

In contrast, the chloro and isopropyl groups in the pesticide compound () enhance lipophilicity, favoring herbicidal activity through membrane penetration .

Role of Heterocyclic Systems The 2,3-dihydrothiophene-1,1-dioxide core (present in the target compound and analogs) introduces sulfone groups, which stabilize the molecule through resonance and increase oxidative stability compared to non-sulfonated thiophene derivatives . The thiazol ring in ’s compound enables coordination with metal ions, suggesting utility in catalysis or metallodrug design .

Biological and Material Applications Compounds with dichlorophenyl and thiazol groups () demonstrate antimicrobial properties, likely due to halogen-mediated disruption of microbial enzymes .

Research Findings and Mechanistic Insights

  • Hydrogen Bonding and Crystal Packing : The thiazol-containing acetamide () forms inversion dimers via N–H⋯N hydrogen bonds (R²²(8) motif), influencing its solid-state stability and solubility .
  • Synthetic Utility: The dihydrothiophene dioxide moiety () serves as a precursor for polyimide monomers, emphasizing its role in polymer chemistry .
  • Agricultural vs. Pharmaceutical Use : Substituents like chloro () favor agrochemical applications, while methoxy or thiazol groups () align with drug design due to enhanced target specificity .

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